molecular formula C14H16N2O4 B2630401 Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate CAS No. 127749-89-7

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate

Cat. No.: B2630401
CAS No.: 127749-89-7
M. Wt: 276.292
InChI Key: PVUDRVOWJTURSP-UHFFFAOYSA-N
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Description

Substituent Effects

  • Hydroxyethyl vs. Phenyl : Unlike 1,3-diphenyl derivatives, the hydroxyethyl group enhances hydrophilicity and hydrogen-bond donor capacity.
  • Methyl vs. Halogens : The methyl group at position 2 contrasts with halogenated analogs (e.g., 2-chloro-1,6-naphthyridines), which exhibit altered electronic profiles and reactivity.

Tautomerism and Reactivity

The 5-oxo group enables keto-enol tautomerism, a feature absent in fully aromatic 1,6-naphthyridines. This tautomerism influences protonation states and metal-chelation potential.

Feature Target Compound 1,8-Naphthyridine 3,4-Dihydro Analog
Core Saturation 5,6-Dihydro Fully Aromatic 3,4-Dihydro
Key Substituent Hydroxyethyl None Phenyl
Tautomerism Keto-enol None Imine-enamine

This comparative framework highlights the unique physicochemical properties conferred by the hydroxyethyl and ester groups, positioning the compound as a versatile intermediate for further functionalization.

Properties

IUPAC Name

ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-11-12(15-9(10)2)4-5-16(6-7-17)13(11)18/h4-5,8,17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUDRVOWJTURSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CN(C(=O)C2=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate typically involves multi-step organic reactionsFor instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated naphthyridines . The specific conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and green chemistry principles, is essential to ensure sustainable and economically viable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The keto group in the naphthyridine core can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the keto group can produce secondary alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate. Compounds with similar structures have been shown to inhibit the PI3K family of enzymes, which are crucial in cancer cell proliferation and survival. For instance, aminopyrazine derivatives that include this compound have demonstrated effectiveness against various tumor cell lines by selectively inhibiting specific isoforms of PI3K, suggesting a pathway for developing targeted cancer therapies .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. Similar naphthyridine derivatives have been evaluated for their antibacterial activity against pathogenic bacteria, indicating that this compound could also exhibit such effects . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Antiviral Activity

Research has indicated that naphthyridine-containing compounds can exhibit antiviral activities. For example, certain derivatives have shown nanomolar potency against HIV vectors, suggesting that this compound might be explored for antiviral applications . This opens avenues for further investigation into its potential use as an antiviral agent.

Case Studies and Research Findings

StudyFindingsImplications
Study on Anticancer Activity Demonstrated selective inhibition of PI3K isoforms by compounds resembling this compoundPotential development of targeted cancer therapies
Antimicrobial Evaluation Naphthyridine derivatives exhibited significant antibacterial activitySuggests this compound may be effective against bacterial infections
Antiviral Research Naphthyridine derivatives showed high potency against HIVIndicates possible use in antiviral drug development

Mechanism of Action

The mechanism of action of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyethyl group can form hydrogen bonds with active site residues, while the ester group can participate in esterification reactions. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

4-Phenyl-2-Methyl-5-Oxo-5,6-Dihydro-1,6-Naphthyridine-3-Carboxylic Acid Ethyl Ester

  • Molecular Formula : C₁₈H₁₆N₂O₃ (Molar mass: 308.33 g/mol) .
  • Key Differences :
    • Replaces the 6-(2-hydroxyethyl) group with a phenyl substituent at position 3.
    • Retains the ethyl ester and 5-oxo-5,6-dihydro core.
  • Lacks hydrogen-bonding capability from the hydroxyethyl group, which may affect crystal packing (e.g., weaker intermolecular interactions compared to hydrogen-bonded analogs) .

Ethyl 2-Amino-6-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate

  • Molecular Formula : C₁₂H₁₇N₃O₂ (Molar mass: 235.28 g/mol) .
  • Key Differences: Fully saturated 5,6,7,8-tetrahydro ring system vs. partial saturation in the target compound. Amino group at position 2 instead of a methyl group.
  • The amino group introduces basicity, altering pH-dependent solubility and enabling salt formation.

Ethyl 5-Cyano-1,6-Dihydro-6-Oxo-2-(2-Pyridyl)-3-Pyridinecarboxylate

  • Structure: Features a cyano group at position 5 and a 2-pyridyl substituent at position 2 .
  • Key Differences: Pyridyl substituent introduces additional nitrogen atoms, modifying electronic properties.
  • Biological Activity: Demonstrated positive inotropic effects in guinea pig atria, though less potent than milrinone . The hydroxyethyl group in the target compound may confer distinct pharmacokinetic profiles due to altered hydrogen-bonding and solubility.

Structural and Functional Analysis Table

Compound Name Molecular Formula Core Structure Key Substituents Notable Properties
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate C₁₅H₁₈N₂O₄ 5-Oxo-5,6-dihydro[1,6]naphthyridine 6-(2-hydroxyethyl), 2-methyl, ethyl ester Enhanced hydrophilicity, hydrogen bonding
4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate ethyl ester C₁₈H₁₆N₂O₃ 5-Oxo-5,6-dihydro[1,6]naphthyridine 4-phenyl, 2-methyl, ethyl ester Lipophilic, aromatic interactions dominant
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₂H₁₇N₃O₂ 5,6,7,8-Tetrahydro[1,6]naphthyridine 2-amino, 6-methyl, ethyl ester Basic amino group, conformational flexibility
Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate C₁₄H₁₁N₃O₃ 1,6-Dihydropyridine 5-cyano, 2-(2-pyridyl), ethyl ester Electron-withdrawing groups, inotropic activity

Biological Activity

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate (CAS: 127749-89-7) is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H16N2O4C_{14}H_{16}N_{2}O_{4} with a molecular weight of 276.29 g/mol. Key physicochemical properties include:

PropertyValue
Melting Point143-144 °C
Boiling Point498.5 ± 45.0 °C (Predicted)
Density1.278 ± 0.06 g/cm³ (Predicted)
pKa14.19 ± 0.10 (Predicted)

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism, which could be applicable to this compound as well .

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit benefits. Compounds that contain naphthyridine structures are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated inhibition of fatty acid synthase (FASN), which plays a role in lipid metabolism and cancer progression . This suggests that this compound could be explored for its potential to modulate lipid biosynthesis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various naphthyridine derivatives, it was found that those with hydroxyl substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a correlation between the presence of hydroxyl groups and increased antimicrobial potency.
  • Cancer Research : A related study demonstrated that compounds with structural similarities to this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation . This finding supports the hypothesis that this compound may possess anticancer properties.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of naphthyridine derivatives against oxidative stress-induced neuronal damage. The study showed that these compounds could enhance cellular antioxidant defenses and reduce apoptosis in neuronal cultures exposed to toxic agents .

Q & A

Q. What are the established synthetic routes for Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate?

The compound is synthesized via cyclization and esterification reactions. For example, cyclization of ethyl 6-o-aminophenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate using POCl₃ under reflux yields benzimidazo-naphthyridine derivatives . Hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is achieved using conditions like 50% H₂SO₄ under reflux, with yields up to 90% depending on substituents . Variations in reaction conditions (temperature, acid strength) significantly influence decarboxylation efficiency .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR and IR Spectroscopy : Used to confirm functional groups (e.g., ester, hydroxyethyl) and hydrogen bonding patterns .
  • X-ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. Challenges include handling high-resolution or twinned data, requiring robust refinement protocols .
  • Graph Set Analysis : Applied to interpret hydrogen-bonding networks in crystals, critical for understanding supramolecular assembly .

Advanced Research Questions

Q. How do reaction mechanisms differ between hydrolysis and decarboxylation pathways in this compound?

  • Hydrolysis : The ester group (-CO₂Et) undergoes acid- or base-catalyzed cleavage. For example, NaOH-mediated hydrolysis of ethyl esters to carboxylic acids proceeds via nucleophilic acyl substitution, with yields ~65% under reflux . Steric effects from substituents (e.g., methyl groups) may slow kinetics.
  • Decarboxylation : Thermal decarboxylation of carboxylic acid derivatives (e.g., 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid) occurs at 250–370°C in neat conditions, yielding deoxygenated products (77–72% efficiency). The process likely involves cyclic transition states stabilized by conjugation with the naphthyridine ring .

Q. What computational or experimental approaches resolve ambiguities in hydrogen bonding and ring puckering?

  • Hydrogen Bonding : Graph set analysis (as per Etter’s formalism) categorizes motifs like chains or rings, guiding predictions of crystal packing. For example, hydroxyethyl groups may form O–H···N/O bonds with adjacent naphthyridine nitrogens .
  • Ring Puckering : Cremer-Pople parameters quantify out-of-plane displacements in the naphthyridine ring. Puckering amplitudes and phase angles are derived from crystallographic data, revealing nonplanar conformations that influence reactivity .

Q. How do substituents (e.g., hydroxyethyl, methyl) impact the compound’s reactivity and stability?

  • Electron-Donating Groups : The 2-methyl group stabilizes the naphthyridine ring via steric and electronic effects, reducing susceptibility to electrophilic attack.
  • Hydroxyethyl Side Chain : Enhances solubility in polar solvents and participates in intramolecular hydrogen bonding, affecting tautomerism and crystallization behavior. For example, Vilsmeier reactions involving hydroxyethyl derivatives require controlled POCl₃ addition to avoid side reactions .

Q. What strategies optimize crystallization for challenging derivatives of this compound?

  • Solvent Selection : High-polarity solvents (e.g., DMF, acetic acid) promote dissolution and slow crystallization, improving crystal quality.
  • Additives : Small amounts of co-solvents (e.g., MeOH) or salts can disrupt aggregation, aiding in nucleation.
  • SHELX Refinement : For twinned or disordered crystals, SHELXL’s TWIN and BASF commands are critical for refining occupancy and thermal parameters .

Data Contradictions and Resolution

  • Decarboxylation Yields : reports 77% yield at 250°C for 6-methyl derivatives, while other substrates require higher temperatures (370°C) for similar efficiency. This discrepancy highlights substrate-specific thermal stability, necessitating tailored optimization .
  • Ester Hydrolysis : Base-mediated hydrolysis (NaOH) achieves 65% yield in one example , but acid-catalyzed routes (H₂SO₄) show superior yields (90%) for nitrile-containing analogs . Mechanistic differences (SN2 vs. protonation) likely explain this variation.

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